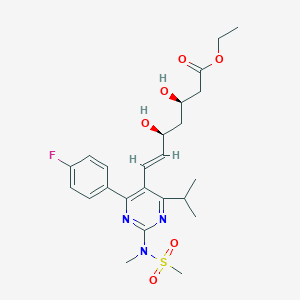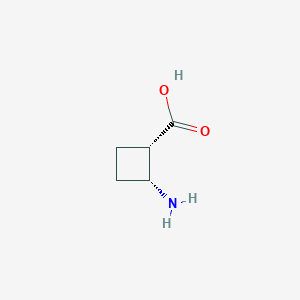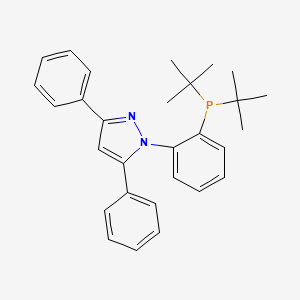
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Übersicht
Beschreibung
“1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also seems to have a phosphine group attached to it .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” are not available, similar compounds are often used in Buchwald-Hartwig Cross Coupling Reaction, Dehydrogenation, and Suzuki-Miyaura Coupling .
Wissenschaftliche Forschungsanwendungen
Catalysis
Ruthenium complexes derived from pyrazole ligands, including those related to the mentioned compound, have been shown to be effective catalysts for the hydrogenation of ketones to alcohols. For example, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes have demonstrated moderate to high conversion rates in the transfer hydrogenation of acetophenone, achieving up to 98% conversion in molecular hydrogenation (Amenuvor et al., 2016).
Material Science
Pyrazole-tethered phosphine ligands have been employed as effective catalysts in Stille, Kumada, and Hiyama cross-coupling reactions. These findings suggest that pyrazole-based compounds can facilitate the formation of carbon-carbon bonds, essential for creating various organic materials (Pal et al., 2010).
Medicinal Chemistry
Gold(I) complexes with pyrazole-based phosphine ligands have shown significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as bioactive gold metallodrugs. These complexes exhibit high stability in biologically relevant media and selectivity towards cancer cells, highlighting their potential in cancer therapy (Richert et al., 2021).
Environmental Applications
Zinc(II) carboxylate complexes based on pyrazolyl compounds have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrate the ability to form poly(cyclohexene carbonate) with moderate molecular weights, offering a method to utilize CO2 as a resource for creating environmentally friendly polymers (Matiwane et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organophosphine ligands , which are commonly used in palladium-catalyzed cross-coupling reactions . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Mode of Action
As an organophosphine ligand, this compound likely interacts with its targets (typically transition metal ions) by donating its lone pair of electrons to the metal ion, forming a coordinate covalent bond . This interaction stabilizes the metal ion and facilitates its participation in various chemical reactions .
Biochemical Pathways
In the context of palladium-catalyzed cross-coupling reactions, this compound could potentially influence a variety of synthetic pathways leading to the formation of complex organic molecules .
Result of Action
The primary result of the action of this compound is the facilitation of palladium-catalyzed cross-coupling reactions . By acting as a ligand, it stabilizes the transition metal ion and enables the formation of carbon-carbon and carbon-heteroatom bonds. This is a crucial step in the synthesis of many complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and moisture can potentially lead to the oxidation or hydrolysis of the phosphine ligand . Therefore, reactions involving this compound are typically carried out under an inert atmosphere . The temperature and solvent used can also impact the reaction outcomes .
Eigenschaften
IUPAC Name |
ditert-butyl-[2-(3,5-diphenylpyrazol-1-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2P/c1-28(2,3)32(29(4,5)6)27-20-14-13-19-25(27)31-26(23-17-11-8-12-18-23)21-24(30-31)22-15-9-7-10-16-22/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIBHBCNPAPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465647 | |
| Record name | TrippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628333-86-8 | |
| Record name | TrippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the gold(I) complex incorporating TrippyPhos, [Au(TrippyPhos)Cl], a potentially promising candidate for anticancer treatment?
A1: The study by [] highlights that [Au(TrippyPhos)Cl] demonstrates significant in vitro cytotoxicity against several cancer cell lines, including those resistant to cisplatin. Notably, this complex exhibits selectivity towards cancer cells, showing less toxicity towards healthy human umbilical vein endothelial cells (HUVECs). Furthermore, [Au(TrippyPhos)Cl] effectively inhibits cytosolic NADPH-dependent reductases within cancer cells, a mechanism potentially contributing to its anticancer activity.
Q2: How does the structure of TrippyPhos contribute to the stability of its gold(I) complex?
A2: While the provided research [] doesn't directly compare the stability of different gold(I) complexes, it does mention that the complex incorporating 5-(di-tert-butylphosphino)-1′, 3′, 5′-triphenyl-1′H-[1,4′]bipyrazole (BippyPhos) showed higher stability in biologically relevant media compared to [Au(TrippyPhos)Cl]. This suggests that subtle structural differences in the phosphine ligand can influence the stability of the resulting gold(I) complex. Further research is needed to fully elucidate the structure-stability relationship for these complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




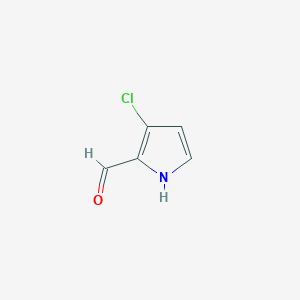
![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)



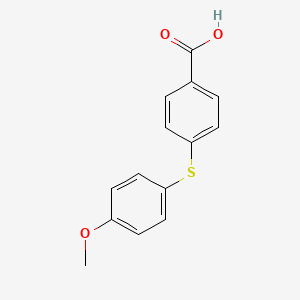
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)



